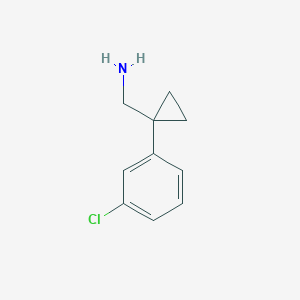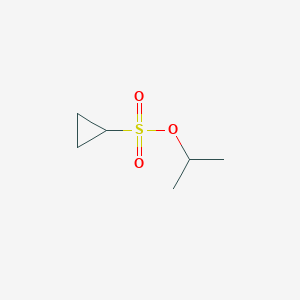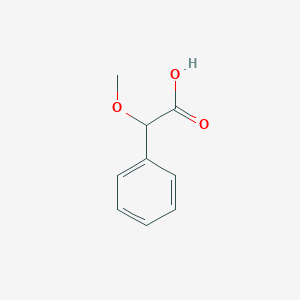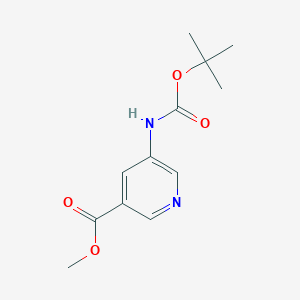
(1-(3-Chlorophenyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(3-Chlorophenyl)cyclopropyl)methanamine” is a chemical compound with the empirical formula C10H12ClN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “(1-(3-Chlorophenyl)cyclopropyl)methanamine” is 218.12 . The SMILES string representation of the molecule isClC1=CC=CC(C2(CN)CC2)=C1.Cl . Physical And Chemical Properties Analysis
“(1-(3-Chlorophenyl)cyclopropyl)methanamine” is a solid compound . The InChI key for the compound isXWEXJYKHLQMCJW-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Chlorophenyl Compounds in Environmental Studies
Environmental Impact of Chlorophenols : Chlorophenols, compounds related to (1-(3-Chlorophenyl)cyclopropyl)methanamine through the chlorophenyl group, have been extensively reviewed for their environmental persistence and moderate to high toxicity towards aquatic life. The review by Krijgsheld and Gen (1986) evaluated the toxic effects of various chlorophenols, including 2-chlorophenol, 3-chlorophenol, and others, highlighting their considerable toxicity to fish upon long-term exposure and their potential for moderate to high environmental persistence under certain conditions, though bioaccumulation is expected to be low (Krijgsheld & Gen, 1986).
Methanotrophs and Methane Utilization
Biotechnological Applications of Methanotrophs : The study by Strong, Xie, and Clarke (2015) discusses the potential applications of methanotrophic bacteria, which can utilize methane as their sole carbon source. This research is indirectly related to the structural component of cyclopropylmethanamine derivatives, focusing on the conversion of methane to valuable products like single-cell protein, biopolymers, and other compounds, demonstrating the versatility of methane-utilizing organisms in biotechnology and environmental management (Strong, Xie, & Clarke, 2015).
Chemical Stability and Controlled Release
Controlled Release of Volatile Compounds : Chen et al. (2020) reviewed methods for stabilizing and controlling the release of volatile active compounds, such as 1-methylcyclopropene (1-MCP), a cyclopropene derivative, in the context of improving the safety and quality of fresh produce. This research is pertinent for understanding how chemical stability and controlled release technologies can be applied to volatile compounds, potentially including those with structural similarities to (1-(3-Chlorophenyl)cyclopropyl)methanamine (Chen, Chen, Ray, & Yam, 2020).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests that it should be handled with care, using protective equipment. If it comes into contact with the eyes, it’s recommended to rinse cautiously with water for several minutes .
Orientations Futures
The future directions for the use of “(1-(3-Chlorophenyl)cyclopropyl)methanamine” are not clear from the available information. It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential applications in scientific research.
Propriétés
IUPAC Name |
[1-(3-chlorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAQCRJAVGXMQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575721 |
Source


|
| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chlorophenyl)cyclopropyl)methanamine | |
CAS RN |
115816-31-4 |
Source


|
| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)

![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)

![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)



